2-(1-Isobutyl-3-piperidinyl)acetic acid

Description

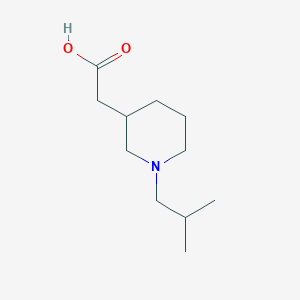

Structure

2D Structure

Properties

IUPAC Name |

2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9(2)7-12-5-3-4-10(8-12)6-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQPLFHJYSHPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266015 | |

| Record name | 1-(2-Methylpropyl)-3-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-60-2 | |

| Record name | 1-(2-Methylpropyl)-3-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylpropyl)-3-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways Overview

2-(1-Isobutyl-3-piperidinyl)acetic acid is a structurally complex compound involving a piperidine ring substituted with an isobutyl group and an acetic acid side chain. Synthesis typically involves multi-step strategies, including:

- Reductive amination for piperidine ring formation.

- Alkylation to introduce the isobutyl moiety.

- Carboxylation or hydrolysis to install the acetic acid group.

Key Synthetic Routes

Reductive Amination and Alkylation

A common approach involves constructing the piperidine core via reductive amination, followed by alkylation with isobutyl halides. For example:

- Piperidine ring formation : Cyclization of δ-aminovaleric acid derivatives under catalytic hydrogenation (Pd/C, H₂) yields the piperidine scaffold.

- Isobutyl introduction : Alkylation of the piperidine nitrogen using isobutyl bromide in the presence of a base (e.g., K₂CO₃).

- Acetic acid side-chain installation : Reaction with bromoacetic acid or via carboxylation using CO₂ under basic conditions.

- Step 1 : 4-Methylpyridine-2-carboxylic acid is hydrogenated (Pd/C, H₂, 80°C, 3 h) to form piperidine-3-carboxylic acid.

- Step 2 : Alkylation with isobutyl iodide (K₂CO₃, DMF, 24 h) yields 1-isobutylpiperidine-3-carboxylic acid.

- Step 3 : Hydrolysis of a nitrile intermediate (e.g., 2-cyano-1-isobutylpiperidine) with HCl/EtOH produces the acetic acid derivative.

Cyclization of Amino Acid Derivatives

Alternative methods involve cyclizing amino acid precursors:

- Starting material : N-isobutyl-β-alanine derivatives.

- Cyclization : Intramolecular amide bond formation using DCC (dicyclohexylcarbodiimide) or EDCI.

- Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the target compound.

Data Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pd/C, H₂, 80°C | 85.26 | |

| 2 | K₂CO₃, DMF, 24 h | 64.9 | |

| 3 | HCl/EtOH, reflux | 81.8 |

Optimization and Challenges

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) are critical for efficient hydrogenation.

- Steric hindrance : Introducing the isobutyl group requires prolonged reaction times (24–48 h) due to steric effects.

- Acid stability : Hydrolysis steps necessitate controlled pH to avoid decomposition.

Analytical Characterization

Industrial-Scale Considerations

- Cost efficiency : Use of urea or ammonium chloride as ammonia sources reduces expenses.

- Waste reduction : One-pot strategies (e.g., combining alkylation and carboxylation) improve atom economy.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-3-piperidinyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly used for substitution reactions.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(1-Isobutyl-3-piperidinyl)acetic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its psychoactive properties and effects on the nervous system.

Medicine: Investigated for potential therapeutic uses, particularly in neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Isobutyl-3-piperidinyl)acetic acid involves its interaction with specific molecular targets in the nervous system. It acts as an agonist at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This interaction leads to the activation of various signaling pathways, resulting in its psychoactive effects .

Comparison with Similar Compounds

Substitution Patterns on the Piperidine Ring

The position and nature of substituents on the piperidine ring critically influence physicochemical and biological properties:

- 2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acids (): These compounds feature aryl groups (e.g., 4-acetylphenyl, 4-cyanophenyl) at the 1-position and acetic acid at the 4-position.

- 2-(Piperidin-1-yl)acetic Acid (): A simpler analog lacking substituents beyond the acetic acid group, highlighting the importance of additional functional groups for modulating activity .

Key Structural Differences:

Physicochemical Properties

Melting Points and Solubility

- 2-(Piperidin-1-yl)acetic Acid (): Melting point = 210–216°C, indicative of strong crystal packing in unsubstituted derivatives .

- Aryl-Substituted Analogs (): Higher hydrophobicity from aryl groups likely reduces aqueous solubility compared to the target compound’s aliphatic isobutyl group.

- Crystallographic Data (): 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif). The isobutyl group in the target compound may disrupt such interactions, lowering melting points .

Conformational Analysis

- Dihedral Angles (): In 2-(3-bromo-4-methoxyphenyl)acetic acid, the acetic acid group is tilted 78.15° relative to the aromatic ring. The isobutyl group’s steric bulk in the target compound could enforce distinct torsional preferences, altering molecular conformation .

Biological Activity

2-(1-Isobutyl-3-piperidinyl)acetic acid, also known by its chemical identifier CID 53408609, is a compound that has garnered attention due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H21NO2

- Molecular Weight : 199.29 g/mol

- Structure : The compound features a piperidine ring which is significant for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, particularly in the context of cancer treatment. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Cytotoxic Activity

A study evaluated the cytotoxic effects of various compounds, including this compound, on human multiple myeloma (MM) cells (RPMI 8226). The MTT assay was utilized to assess cell viability:

| Compound | Concentration (µM) | IC50 (µM) |

|---|---|---|

| This compound | 10, 100, 500 | Not specified |

| Reference Compound (Hib-ester) | 500 | >350 |

The results indicated that compounds with similar structural modifications showed enhanced cytotoxicity compared to the reference compound. This suggests that the presence of bulky hydrophobic substituents may be crucial for increasing the anticancer activity of such compounds .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence apoptotic pathways and modulate immune responses, similar to other piperidine derivatives.

Safety and Toxicology

The safety profile of this compound has not been extensively documented in public databases. However, preliminary assessments indicate that it may possess a favorable safety margin compared to other chemotherapeutics. Ongoing studies are essential to fully characterize its toxicity and side effects.

Q & A

Basic: What are the common synthetic routes for 2-(1-Isobutyl-3-piperidinyl)acetic acid, and what critical parameters influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, such as alkylation of piperidine derivatives followed by functionalization of the acetic acid moiety. Key steps include:

- Alkylation : Introducing the isobutyl group to the piperidine ring via nucleophilic substitution or reductive amination .

- Acetic Acid Functionalization : Coupling the modified piperidine core with an acetic acid group using carbodiimide-mediated amidation or ester hydrolysis .

Critical Parameters : - Temperature : Optimal ranges (e.g., 0–25°C for sensitive intermediates) to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product, with yields typically 50–70% .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Confirm the isobutyl (δ ~0.8–1.2 ppm for CH3), piperidinyl (δ ~2.5–3.5 ppm for N-CH2), and acetic acid (δ ~2.3–2.6 ppm for CH2COO) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) and resolve enantiomers if chiral centers exist .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during alkylation to control stereochemistry .

- Chiral Stationary Phases (CSP) : Employ HPLC with CSP (e.g., amylose-based columns) to separate enantiomers and quantify enantiomeric excess (ee) .

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) enhances enantiopurity .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Comparative Assays : Validate computational docking results (e.g., AutoDock Vina) with in vitro binding assays (e.g., SPR or fluorescence polarization) .

- Structural Analysis : X-ray crystallography or NMR-based ligand-observed studies (e.g., STD-NMR) clarify binding modes and confirm/reject predicted interactions .

- SAR Studies : Systematically modify substituents (e.g., isobutyl vs. benzyl groups) to correlate structural features with activity trends .

Basic: What are the primary challenges in isolating this compound, and how are they addressed?

Answer:

- Challenge 1 : Co-elution of byproducts (e.g., unreacted piperidine derivatives).

- Solution : Gradient elution in HPLC or flash chromatography with hexane/ethyl acetate gradients .

- Challenge 2 : Hygroscopicity of intermediates.

- Solution : Lyophilization or storage under inert atmosphere (N2/Ar) .

Advanced: How do hydrogen bonding and crystal packing influence physicochemical properties?

Answer:

- Hydrogen Bonding : Carboxylic acid dimers (R22(8) motifs) stabilize the crystal lattice, increasing melting points (e.g., 180–200°C) .

- Solubility : Strong intermolecular H-bonding reduces aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .

- Crystallographic Data : Unit cell parameters (e.g., monoclinic P21/c, a=12.5 Å, b=8.3 Å) and H-bond distances (O–H···O ~1.8 Å) guide polymorph screening .

Advanced: How to design assays for evaluating target engagement in biological systems?

Answer:

- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects .

- Cellular Assays : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) after treatment .

- SPR/BLI : Quantify binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced: How to address batch-to-batch variability in bioactivity studies?

Answer:

- QC Protocols : Mandate NMR (purity), HPLC (retention time), and LC-MS (mass verification) for each batch .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

- Normalization : Adjust concentrations using peptide content analysis (e.g., amino acid hydrolysis) .

Advanced: What computational tools predict metabolic pathways or toxicity?

Answer:

- ADMET Predictors : Software like Schrödinger’s QikProp or ADMETLab 2.0 estimate hepatic clearance, CYP inhibition, and hERG liability .

- Metabolite Identification : In silico tools (e.g., Meteor Nexus) simulate Phase I/II metabolism, guiding LC-MS/MS method development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.